molecular formula C21H19FN4O2 B2884376 3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-98-9

3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2884376
CAS No.: 899985-98-9
M. Wt: 378.407
InChI Key: UPZRDKMNCKUQAR-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is an organic compound belonging to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.

Scientific Research Applications

3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s worth noting that N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Future Directions

The development of new drugs with potential antimicrobial activity is needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines involves the use of fluorinating reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) . The reaction conditions typically require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to its specific structural features, including the presence of a morpholine ring and a fluorinated benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-17-3-1-2-16(14-17)21(27)23-18-6-4-15(5-7-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZRDKMNCKUQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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